

Structure-Activity Relationship of 5-Methoxybenzoxazole Derivatives: A Comparative Guide

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Compound of Interest	
Compound Name:	2-Chloro-5-methoxybenzo[d]oxazole
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A detailed analysis of 5-methoxybenzoxazole derivatives reveals key structural features influencing their biological activity, with implications for the development of novel therapeutic agents. This guide provides a comparative overview of their performance in various biological assays, supported by experimental data and detailed protocols.

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, and the introduction of a methoxy group at the 5-position has been shown to modulate a range of biological activities, including antimicrobial and anticancer effects. Structure-activity relationship (SAR) studies are crucial in optimizing the potency and selectivity of these compounds. This guide synthesizes findings from multiple studies to provide a clear comparison of 5-methoxybenzoxazole derivatives and their analogs.

Comparative Biological Activity of 5-Methoxybenzoxazole Derivatives

The biological activity of 5-methoxybenzoxazole derivatives is significantly influenced by the nature and position of substituents on the benzoxazole core and on any appended aromatic rings. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications.

Anticancer Activity

Derivatives of 5-methoxybenzoxazole have been investigated for their potential as anticancer agents, with many exhibiting inhibitory activity against various cancer cell lines and specific molecular targets like VEGFR-2.

Table 1: In Vitro Anticancer Activity of Piperidinyl-Based Benzoxazole Derivatives[[1](#)]

Compound ID	R Group (at position 2)	Cancer Cell Line	IC50 (μM)
5a	Phenyl	MCF-7	16.29
A549	23.60		
PC-3	16.14		
5g	p-methoxyphenyl	MCF-7	17.23
A549	9.32		
PC-3	22.63		
5h	p-fluoro m-chlorophenyl	MCF-7	14.01
A549	14.86		
PC-3	24.89		
11a	Phenyl (ethanone linker)	MCF-7	Not specified
A549	Not specified		
PC-3	Not specified		
11b	p-fluorophenyl (ethanone linker)	MCF-7	Potent
A549	Potent		
PC-3	Potent		
Sorafenib	(Reference Drug)	MCF-7	Potent
A549	Potent		
PC-3	Potent		

Table 2: Kinase Inhibitory Activity of Piperidinyl-Based Benzoxazole Derivatives[1][2]

Compound ID	VEGFR-2 IC ₅₀ (µM)	c-Met IC ₅₀ (µM)
5a	0.970	1.885
5g	Not specified	Not specified
5h	Not specified	Not specified
11a	0.082	0.280
11b	0.057	0.181
Sorafenib	0.058	Not specified
Staurosporine	Not specified	0.237

The data indicates that the nature of the substituent at the 2-position of the benzoxazole ring and the type of linker play a crucial role in determining the anticancer and kinase inhibitory potency. For instance, compound 11b, with a p-fluorophenyl group and an ethanone linker, demonstrated superior activity against both VEGFR-2 and c-Met kinases.[1][2]

Antimicrobial Activity

Certain 5-methoxybenzoxazole derivatives have also been evaluated for their antimicrobial properties.

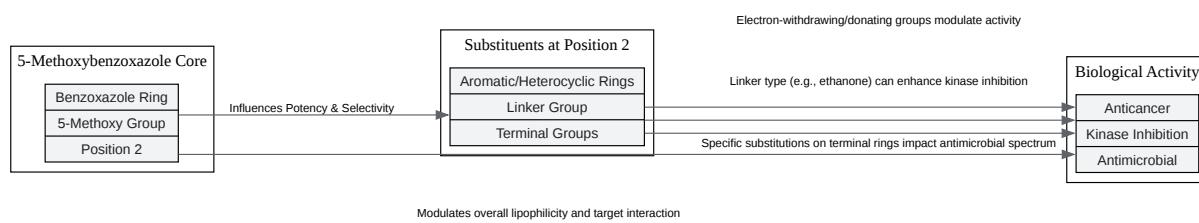
Table 3: Antimicrobial Activity of Substituted Benzoxazole Derivatives[3]

Compound ID	R Group (at position 2)	Microorganism	MIC (µg/mL)
4b	2,4-disubstituted phenyl	Staphylococcus aureus	12.5
4c	2,4-disubstituted phenyl	Staphylococcus aureus	12.5
Candida albicans	12.5		
5a	2,4-disubstituted phenyl	Pseudomonas aeruginosa	25

These results suggest that specific substitution patterns on the phenyl ring at the 2-position can confer significant antibacterial and antifungal activity.[3]

Key Structure-Activity Relationships

The following diagram illustrates the general structure-activity relationships for 5-methoxybenzoxazole derivatives based on the available data.



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Caption: General SAR of 5-methoxybenzoxazole derivatives.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

In Vitro Antiproliferative MTT Assay[1]

- Cell Seeding: Cancer cell lines (MCF-7, A549, PC-3) and normal cells (MCF-10A) are seeded in 96-well plates at a density of $2.1\text{--}2.3 \times 10^4$ cells/well.
- Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated at 37°C in a 5% CO_2 atmosphere.
- MTT Addition: After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

- Formazan Solubilization: The resulting formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
- IC50 Determination: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves.

Kinase Inhibition Assay (VEGFR-2 and c-Met)[1]

- Assay Principle: The assay measures the ability of the compounds to inhibit the phosphorylation activity of the respective kinases.
- Reaction Mixture: The reaction is typically performed in a buffer containing the kinase, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
- Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for phosphorylation.
- Detection: The extent of phosphorylation is quantified using methods such as ELISA, fluorescence, or luminescence.
- IC50 Calculation: The IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

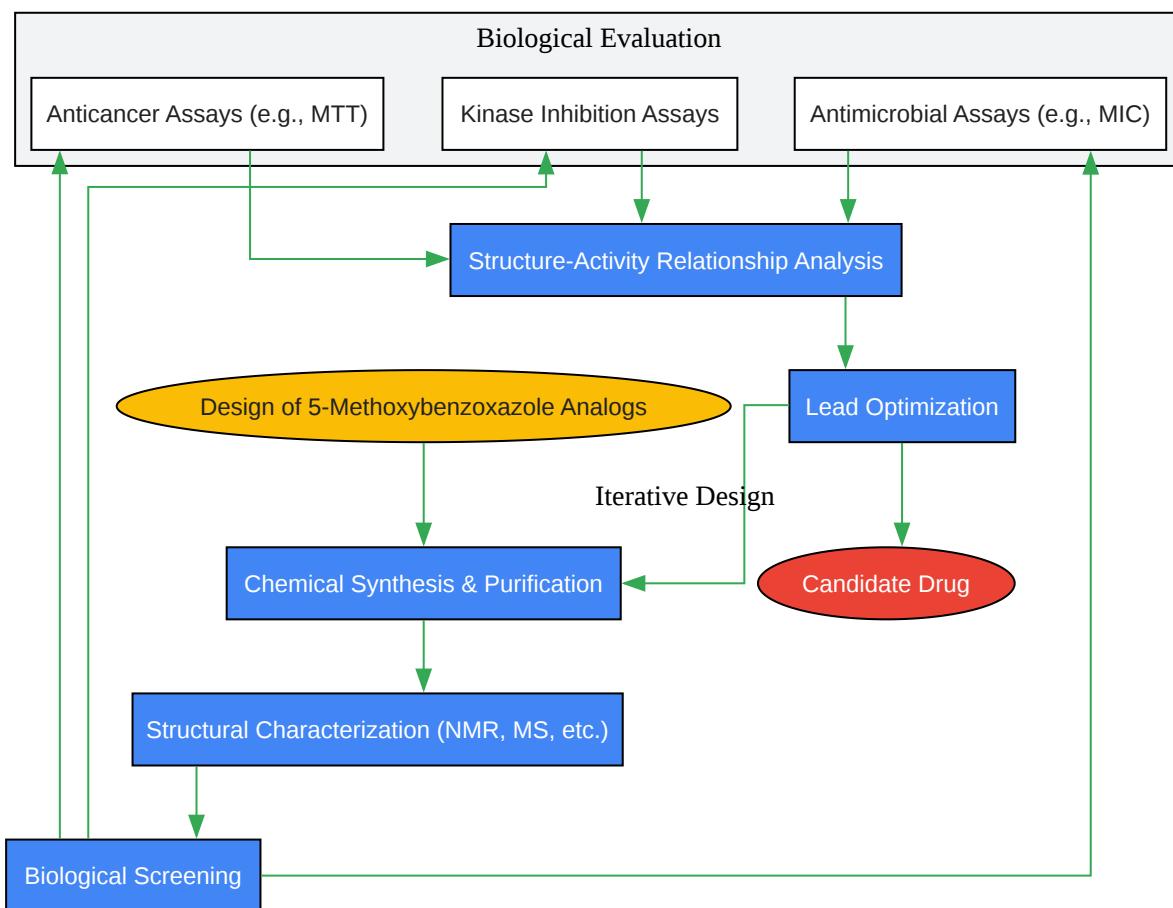
Minimum Inhibitory Concentration (MIC) Determination[3]

- Method: A broth microdilution method is typically used.
- Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
- Serial Dilutions: Serial dilutions of the test compounds are prepared in a suitable broth medium in 96-well microtiter plates.
- Inoculation: Each well is inoculated with the microbial suspension.

- Incubation: The plates are incubated under appropriate conditions (temperature and time) for the specific microorganism.
- MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel 5-methoxybenzoxazole derivatives.



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References

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